2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran
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Overview
Description
2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran (THF) is a heterocyclic organic compound with a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 2-methylpropyl tetrahydrofuran, using iodine and a suitable oxidizing agent. The reaction is typically carried out under controlled conditions to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as hydroxyl, amino, or alkyl groups, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodo group can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tetrahydrofuran ring provides structural stability and enhances the compound’s solubility in various solvents. The methylpropyl side chain contributes to the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a methyl group at the 2-position, known for its stability and use as a solvent in organometallic chemistry.
Tetrahydrofuran: The parent compound, widely used as a solvent and in the synthesis of various organic compounds.
1,4-Dioxane: A structurally related compound with two oxygen atoms in a six-membered ring, used as a solvent and in chemical synthesis.
Uniqueness
2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran is unique due to the presence of the iodo group and the specific stereochemistry of the methylpropyl side chain. These features impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
651057-15-7 |
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Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-iodo-2-methylpropyl]oxolane |
InChI |
InChI=1S/C8H15IO/c1-6(2)8(9)7-4-3-5-10-7/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
WAQRODXMYZXULA-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H]1CCCO1)I |
Canonical SMILES |
CC(C)C(C1CCCO1)I |
Origin of Product |
United States |
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